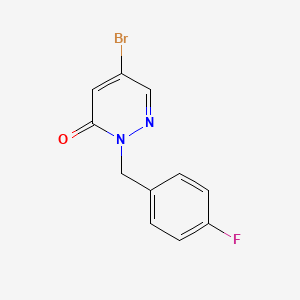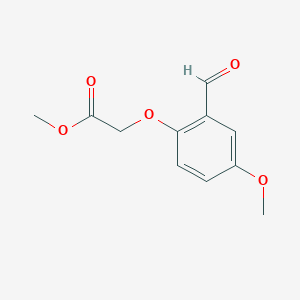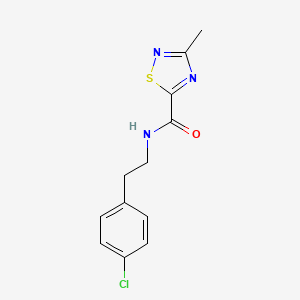![molecular formula C20H18FN3O3 B2506163 3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946370-16-7](/img/structure/B2506163.png)
3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide" is a structurally complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, which was achieved through nucleophilic substitution reaction and ester hydrolysis with a total yield of 48.8% . Similarly, the synthesis of furo[2,3-b]pyridines was accomplished using palladium-catalyzed branching cyclizations of enediyne-imides, indicating that palladium-catalyzed reactions could be a viable pathway for synthesizing the furo[3,2-b]pyridine core of the compound .
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been extensively studied. For instance, a 3 × 3 isomer grid of N-(fluorophenyl)pyridinecarboxamides was analyzed using crystal structure analyses, ab initio optimization calculations, and conformational analyses . These studies revealed the influence of substituents on molecular conformation and supramolecular aggregation, which is relevant for understanding the structural behavior of "this compound".
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly address the chemical reactions of the compound , but they do discuss the reactivity of similar structures. For example, the agonist activity of a furo[2,3-c]pyridine derivative on the alpha7 neuronal nicotinic acetylcholine receptor suggests that the furo[3,2-b]pyridine moiety in the compound of interest may also interact with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The analysis of N-(fluorophenyl)pyridinecarboxamides provided insights into the roles of fluorine and nitrogen substituents in affecting molecular conformation and physico-chemical properties . These findings can be extrapolated to predict the properties of "this compound", such as its solubility, stability, and potential for forming hydrogen bonds, which are critical for its biological activity and pharmacokinetics.
Applications De Recherche Scientifique
Organic Synthesis
A study detailed a retro Diels-Alder method for preparing pyrrolo[1,2-a]pyrimidinediones from diexo-aminooxanorbornenecarboxamide, showcasing the utility of similar compounds in synthetic organic chemistry for constructing complex heterocyclic structures (Stájer et al., 2006).
Medicinal Chemistry
Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, highlighting the role of similar furo[3,2-b]pyridine derivatives in cancer treatment (Schroeder et al., 2009). Another study synthesized and tested thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives for antiproliferative activity against NCI-60 cell lines, finding significant activity in certain compounds, which underlines the therapeutic potential of these structures in oncology (Hung et al., 2014).
Materials Science
Research on new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene showcases the application of carboxamide-functionalized heterocycles in the development of high-performance polymers with excellent solubility and thermal properties (Hsiao et al., 1999).
Antibacterial and Antitumor Agents
A study on the synthesis of thiophene-2-carboxamide and its derivatives explored their potential as antibiotics and agents against Gram-positive and Gram-negative bacteria, demonstrating the broad applicability of carboxamide-bearing heterocycles in drug discovery (Ahmed, 2007).
Anticonvulsive and Psychotropic Properties
Research into pyridofuropyrrolo[1,2-a]pyrimidines and pyridofuropyrimido[1,2-a]azepines revealed new chemical entities with anticonvulsive and psychotropic properties, which could lead to the development of novel therapeutics for neurological conditions (Sirakanyan et al., 2016).
Mécanisme D'action
Mode of Action
The compound’s mode of action involves a multi-catalytic protocol, involving gold, palladium, and phosphoric acid . This enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . The presence of an electron-withdrawing group in the aniline and an aromatic substituent in the 3-butynamine derivative seem to be key structural factors to explain the experimental results .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of furo[2,3-b]pyrrole derivatives . The process involves multiple reactions occurring in a single flask as a result of the action of multiple catalysts .
Result of Action
The compound’s action results in the construction of diverse furo[2,3-b]pyridine derivatives . These derivatives are constructed in a one-pot fashion with uniformly good to excellent yields and diastereo and enantioselectivities . They can be further converted to complex heterocycles after simple derivations .
Propriétés
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-13-8-3-4-9-14(13)23-20(26)18-17(16-15(27-18)10-5-11-22-16)24-19(25)12-6-1-2-7-12/h3-5,8-12H,1-2,6-7H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAAFZKADPXCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2506084.png)
![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)
![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)

![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)
![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)